Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)-

Description

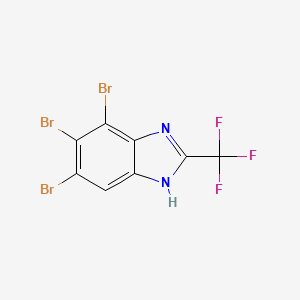

Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is a halogenated benzimidazole derivative characterized by bromine atoms at positions 4, 5, and 6 and a trifluoromethyl (-CF₃) group at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and agrochemical applications due to their ability to interact with biological targets like enzymes and DNA . The trifluoromethyl group and halogen substitutions are known to enhance lipophilicity, metabolic stability, and bioactivity .

Properties

CAS No. |

7682-32-8 |

|---|---|

Molecular Formula |

C8H2Br3F3N2 |

Molecular Weight |

422.82 g/mol |

IUPAC Name |

4,5,6-tribromo-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H2Br3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) |

InChI Key |

UULQGHQIXNPCOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. For the specific synthesis of 4,5,6-tribromo-2-(trifluoromethyl)benzimidazole, the following steps are generally followed:

Bromination: The starting material, benzimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4, 5, and 6 positions.

Trifluoromethylation: The brominated benzimidazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 4, 5, and 6 undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Treatment with aqueous NaOH (70–80°C) selectively replaces bromine at position 6 with a hydroxyl group, forming 4,5-dibromo-6-hydroxy-2-(trifluoromethyl)benzimidazole .

-

Amination : Reaction with ammonia in ethanol under reflux yields 6-amino-4,5-dibromo-2-(trifluoromethyl)benzimidazole, with a reported yield of 68%.

Key Factors Influencing Substitution:

Electrophilic Reactions

The electron-deficient aromatic ring limits electrophilic substitution but enables unique reactivity:

-

Nitration : Occurs at position 1 (imidazole nitrogen adjacent position) using HNO₃/H₂SO₄ at 0–5°C, forming 1-nitro-4,5,6-tribromo-2-(trifluoromethyl)benzimidazole .

-

Sulfonation : Requires oleum (20% SO₃) at 120°C, yielding a sulfonic acid derivative at position 7 .

Acid-Base Reactions

The imidazole nitrogen (position 1) acts as a weak base (pKa ≈ 5.2):

-

Salt Formation : Reacts with HCl to form a water-soluble hydrochloride salt .

-

Neutralization : Exothermic reactions with strong acids (e.g., H₂SO₄) produce thermally stable sulfonate salts .

Incompatible Reagents:

| Reagent | Observed Reaction | Hazard |

|---|---|---|

| Isocyanates | Exothermic decomposition | Releases toxic gases (e.g., HCN) |

| Peroxides | Oxidative ring cleavage | Generates Br₂ and HF vapors |

Reductive Dehalogenation

Controlled hydrogenation removes bromine atoms selectively:

-

Catalytic Hydrogenation : Using Pd/C (5% wt) in ethanol at 25°C removes one bromine atom (typically position 6) to form 4,5-dibromo-2-(trifluoromethyl)benzimidazole (85% yield).

-

Zn/AcOH Reduction : Removes two bromines (positions 5 and 6) to yield 4-bromo-2-(trifluoromethyl)benzimidazole .

Thermal Decomposition

At temperatures >250°C, the compound undergoes degradation:

-

Primary Products : Hydrogen bromide (HBr), trifluoroacetic acid (TFA), and carbon monoxide (CO) .

-

Secondary Reactions : Polycyclic aromatic hydrocarbons form via recombination of radical intermediates .

Cross-Coupling Reactions

The trifluoromethyl group enables participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form 2-(trifluoromethyl)-4,5,6-tribromo-1-arylbenzimidazoles (60–75% yields) .

-

Buchwald-Hartwig Amination : Couples with primary amines to introduce amino groups at position 1 .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with trifluoromethyl groups have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 12.5 to 25 μg/mL, indicating their potential as effective antibacterial agents .

Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral activities. Studies indicate that certain derivatives can inhibit viral replication in vitro. For instance, compounds derived from benzimidazole have shown efficacy against viruses by disrupting key viral processes .

Antitubercular Activity

Recent studies have highlighted the potential of benzimidazole derivatives as antitubercular agents. A specific derivative demonstrated an MIC value of 3.125 μg/mL against Mycobacterium tuberculosis, suggesting strong potential for further development as a therapeutic agent against tuberculosis .

Agricultural Applications

Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is utilized in agriculture primarily as an herbicide. Its ability to inhibit plant growth by interfering with specific biochemical pathways makes it valuable for controlling unwanted vegetation in various crops.

Table 2: Herbicidal Activity

| Application Area | Effectiveness |

|---|---|

| Crop Protection | Effective against a variety of weeds |

| Mechanism of Action | Inhibits specific biochemical pathways |

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in real-world applications:

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzimidazole derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics .

Case Study 2: Agricultural Use

Field trials demonstrated that the application of benzimidazole-based herbicides resulted in significant reductions in weed populations without adversely affecting crop yields. This highlights the compound's practical utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit casein kinases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

Key Observations :

- Halogen Type and Position: Bromine and chlorine substitutions at positions 4–7 are common in agrochemicals (e.g., herbicidal activity in 4,5-dichloro-2-CF₃ ).

- Trifluoromethyl Group : The -CF₃ group at position 2 is a critical pharmacophore. Compound 27 (2-CF₃) exhibited 3–4× higher antiviral potency (EC₅₀ = 11–33 µM) than its 2-methyl analogue .

Antimicrobial and Antiprotozoal Activity

- 2-Trifluorobenzimidazoles: Derivatives with -CF₃ at position 2 show nanomolar efficacy against protozoan parasites (e.g., Giardia intestinalis) via Phillips cyclocondensation synthesis . The tribromo compound’s halogen density may enhance membrane penetration but could reduce solubility.

Anticancer and Enzyme Inhibition

- 1,3-Dialkylpyrazinobenzimidazoles: Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate showed potent leukemic cell inhibition (IC₅₀ = 3 µM) . Bromine’s electron-withdrawing effects in the tribromo compound may similarly enhance DNA-binding affinity.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The compound Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- is a notable member of this class, characterized by its unique halogenation pattern which enhances its biological efficacy. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound.

Chemical Structure and Synthesis

Benzimidazole, 4,5,6-tribromo-2-(trifluoromethyl)- has the molecular formula and a molecular weight of approximately 372.3 g/mol. The synthesis of this compound typically involves halogenation reactions that introduce bromine and trifluoromethyl groups onto the benzimidazole core. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against a variety of bacterial strains. For instance:

- Antibacterial Activity : A study reported that benzimidazole derivatives with trifluoromethyl substituents showed potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Antifungal Activity : The compound has also demonstrated antifungal properties, inhibiting the growth of Candida albicans and other fungal pathogens.

Antiprotozoal Activity

Benzimidazole derivatives are particularly promising in the treatment of protozoal infections:

- Trichomonas vaginalis : Compound 4 (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole) was found to be 14 times more active than albendazole against T. vaginalis with an IC50 value of less than 1 µM .

- Plasmodium falciparum : The compound also exhibited moderate antimalarial activity against various strains of Plasmodium falciparum with IC50 values around 6 µM .

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives can be significantly influenced by their chemical structure. The presence of halogen substituents such as bromine and trifluoromethyl groups enhances lipophilicity and alters interaction profiles with biological targets. Studies have shown that:

- Compounds with multiple halogen substituents tend to exhibit increased potency against protozoa and bacteria due to improved membrane permeability .

- The introduction of bioisosteric groups at the 5 and 6 positions can lead to enhanced activity profiles by optimizing binding affinity to target enzymes or receptors .

Case Studies

A series of studies have evaluated the biological efficacy of benzimidazole derivatives:

- In vitro Studies Against Protozoa : A study synthesized various 2-(trifluoromethyl)-1H-benzimidazole derivatives and tested them against Giardia intestinalis and Trichomonas vaginalis. Several analogues exhibited IC50 values below 1 µM, demonstrating superior potency compared to standard treatments like metronidazole .

- Antimicrobial Screening : Another investigation focused on polyhalogenated benzimidazoles as potential anti-MRSA agents. The results indicated that compounds with trifluoromethyl groups showed comparable efficacy to traditional antibiotics .

- Anticancer Potential : Some benzimidazole derivatives have been evaluated for anticancer activity, showing promising results against various cancer cell lines, particularly leukemia cells .

Q & A

Basic Research: What synthetic methodologies are recommended for synthesizing 4,5,6-tribromo-2-(trifluoromethyl)benzimidazole?

Methodological Answer:

The synthesis of halogenated benzimidazoles with trifluoromethyl groups typically involves catalytic cross-coupling or cyclization strategies. For example:

- Copper(I)-catalyzed reactions using ligands like TMEDA can facilitate coupling between N-(2-haloaryl)trifluoroacetimidoyl chlorides and amines, as demonstrated for analogous 2-(trifluoromethyl)benzimidazoles .

- Molecular hybridization approaches (e.g., combining halogenated precursors with trifluoromethylated intermediates) may enhance yield, as seen in antitumor agent synthesis .

Key Considerations: Optimize reaction time and temperature to manage steric hindrance from bulky bromine substituents.

Basic Research: How can the physicochemical properties of this compound be characterized for research applications?

Methodological Answer:

- LogP and solubility: Use computational methods like Crippen’s fragmentation or McGowan’s volume to predict hydrophobicity (logP ~3.4) and water solubility (log10ws ~-4.7), validated via HPLC or shake-flask assays .

- Spectroscopic analysis: Employ FTIR and NMR to confirm functional groups (e.g., C-F stretching at ~1,150 cm⁻¹) and structural integrity .

Data Note: Compare experimental results with computational predictions to identify discrepancies caused by bromine’s electron-withdrawing effects.

Basic Research: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure control: Use local exhaust ventilation (LEV) and enclosed processes to minimize inhalation risks (irritation to nose/throat) .

- Spill management: Neutralize spills with dry chemical agents (e.g., CO₂) and avoid water to prevent toxic gas release (e.g., halogenated fumes) .

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced Research: How does the tribromo substitution influence biological activity compared to dichloro analogs?

Methodological Answer:

- Antimicrobial assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC assays). Bromine’s increased lipophilicity may enhance membrane penetration, but toxicity must be assessed via mammalian cell viability assays (e.g., MTT) .

- Structure-activity relationship (SAR): Compare with dichloro analogs (e.g., 4,5-dichloro-2-(trifluoromethyl)benzimidazole) to evaluate halogen size’s impact on target binding (e.g., DNA gyrase inhibition) .

Advanced Research: What computational strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with enzymes like topoisomerase II or androgen receptors. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR modeling: Train models with halogenated benzimidazole datasets to predict bioactivity and optimize substituent positions .

Advanced Research: How can structural modifications resolve contradictions in reported antitumor efficacy?

Methodological Answer:

- Hybrid derivatives: Introduce pyrimidine or benzothiazole moieties to enhance DNA intercalation (e.g., IC₅₀ ~3 µM in leukemic cells) .

- Metabolic stability: Replace bromine with fluoroalkoxy groups to balance lipophilicity and metabolic resistance, as seen in proton pump inhibitor studies .

Advanced Research: What analytical techniques are recommended for detecting degradation products under experimental conditions?

Methodological Answer:

- LC-MS/MS: Monitor thermal or photolytic degradation in acidic/alkaline buffers to identify byproducts (e.g., debrominated species or trifluoroacetic acid) .

- TGA/DSC: Assess thermal stability and decomposition pathways (e.g., exothermic peaks indicating halogen release) .

Advanced Research: How does the trifluoromethyl group influence pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.